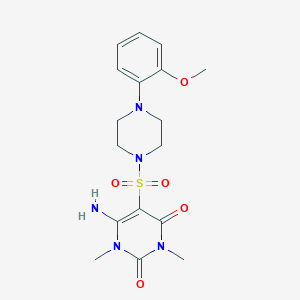

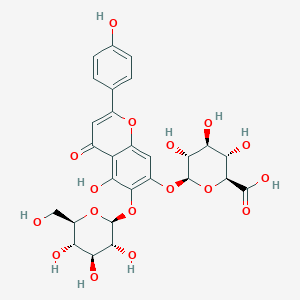

![molecular formula C22H17NO5 B2490349 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448074-86-9](/img/structure/B2490349.png)

1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one" involves complex organic reactions. For example, substituted chromones can undergo [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures in good yields. The reactions can proceed diastereoselectively, depending on the reactants ratio, leading to the formation of novel hexahydrochromeno[2,3-c:3,4-c′]dipyrrole tetracyclic systems under specific conditions (Sosnovskikh et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this family, including "this compound", can be characterized by techniques such as single crystal X-ray diffraction. This method provides detailed insights into the arrangement of atoms within the molecule, confirming the formation of the spirocyclic structures and helping to understand the stereochemistry and regiochemistry of the synthesized compounds (Kirillov et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are key in their synthesis. The regio- and stereoselectivity of these reactions are crucial for determining the final structure and properties of the synthesized molecules. For instance, the reaction of 2-substituted 3-nitro-2H-chromenes with azomethine ylide derived from ninhydrin and proline leads to the regio- and stereoselective synthesis of spiro[chromeno[3,4-a]pyrrolizidine-11,2'-indene]-1',3'-diones (Korotaev et al., 2017).

Aplicaciones Científicas De Investigación

Organocatalytic Cycloaddition Reactions

- Enantioenriched Polycyclic Spirooxindole-Chromane Adducts : A study demonstrated the use of an organocatalytic asymmetric [3 + 2] cycloaddition of oxindole-based azomethine ylides with 3-nitro-2H-chromenes. This reaction allows for the facile production of densely functionalized polycyclic spirooxindole-chromane adducts, which feature multiple stereogenic centers. The products were obtained with high yields and excellent stereoselectivities, showcasing potential applications in organic synthesis and drug discovery (Wu et al., 2018).

Synthesis and Structural Characterization

- NMR, ESI Mass Spectral, and X-ray Structural Characterization : Another study focused on the synthesis of three spiro[pyrrolidine-2,3′-oxindoles] and their comprehensive characterization using NMR, ESI mass spectral analysis, and single crystal X-ray structures. These methods provide detailed insights into the molecular structure of such compounds, which is crucial for understanding their chemical properties and potential applications (Laihia et al., 2006).

Catalytic Synthesis Approaches

- Graphene Oxide Catalyzed Synthesis : Research in 2022 explored the use of Graphene Oxide (GO) as a catalyst for the synthesis of novel polyheterocyclic chromeno spiro-pyrrolidine oxindoles via 1,3-dipolar cycloaddition reaction. This method signifies a green and efficient approach to synthesizing fused polyheterocyclic spiro-pyrrolothiazole and spiro-pyrrole oxindoles, demonstrating the potential of GO in organic synthesis (Singh et al., 2022).

Photochromic Properties

- Analysis of Spiro[fluorene-chromenes] : A study analyzed the photochromic properties of spiro[fluorene-chromenes], specifically looking at how the introduction of a spiro-C atom into the pyran ring affects these properties. This research offers insights into the applications of such compounds in materials science, particularly in the development of photoresponsive materials (Aldoshin et al., 1998).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as 1’-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one, is a type of 2-oxo-2H-chromene-3-carbonitrile . These compounds are known to exhibit a variety of biological activities . They are known to inhibit enzymes like monoamine oxidase , α-chymotrypsin, and human leukocyte elastase , which play crucial roles in various physiological processes.

Mode of Action

It is known that 2-oxo-2h-chromene-3-carbonitriles interact with their targets, leading to inhibition of the enzymes . This interaction can result in changes in the enzymatic activity, thereby affecting the physiological processes regulated by these enzymes.

Biochemical Pathways

The compound affects the biochemical pathways regulated by the enzymes it inhibits. For instance, inhibition of monoamine oxidase can affect the metabolism of monoamine neurotransmitters . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .

Result of Action

The inhibition of the target enzymes by this compound can lead to changes in the physiological processes regulated by these enzymes. For instance, inhibition of monoamine oxidase can lead to increased levels of monoamine neurotransmitters, potentially affecting mood and behavior . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .

Propiedades

IUPAC Name |

1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVLEDVCOSHECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

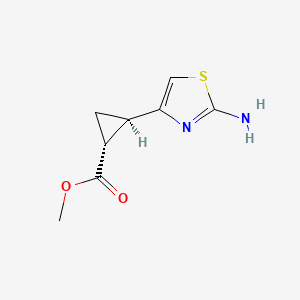

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

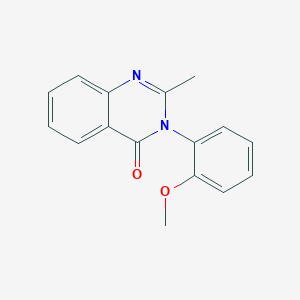

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)